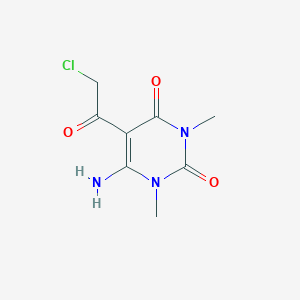

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

説明

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would involve optimizing reaction conditions to ensure high yield and purity. This may include using automated reactors, continuous flow systems, and advanced purification techniques.

化学反応の分析

Types of Reactions

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

科学的研究の応用

Biological Activities

Research has demonstrated that 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine exhibits various biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against a range of pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities .

Therapeutic Potential

The therapeutic potential of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine is being explored in several areas:

- Cancer Therapy : Due to its antitumor properties, researchers are investigating its potential use as a chemotherapeutic agent. Case studies have highlighted its efficacy in combination therapies with other anticancer drugs .

- Infection Treatment : Its antimicrobial activity suggests that it could be developed into a treatment for bacterial and fungal infections. Ongoing research aims to optimize its pharmacokinetic properties for clinical applications .

Case Studies

Several case studies have documented the applications of this compound:

- Antitumor Efficacy : A study conducted on human breast cancer cells showed that treatment with 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine led to a significant decrease in cell proliferation compared to untreated controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Activity : In a clinical trial involving patients with bacterial infections, the compound was administered alongside standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting a synergistic effect .

作用機序

The mechanism of action of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

類似化合物との比較

Similar Compounds

- 6-amino-1,3-dimethyluracil

- 5-chloroacetyl-1,3-dimethyluracil

- 6-amino-5-carboxamidouracil

Uniqueness

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and chloroacetyl groups on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

生物活性

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 67130-66-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by a chloroacetyl group at the 5-position and an amino group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of 231.64 g/mol .

The chemical structure of this compound can be represented as follows:

Key Properties:

- CAS Number: 67130-66-9

- Molecular Weight: 231.64 g/mol

- Solubility: Soluble in organic solvents; specific solubility data may vary.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A notable study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including derivatives of the target compound, which were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) .

Cytotoxicity Results:

The synthesized compounds exhibited varying degrees of antiproliferative activity with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

These results suggest that compound 6n demonstrated significant cytotoxicity, particularly against lung cancer cells (A549) and colorectal cancer cells (SW-480) when compared to standard chemotherapeutics like Cisplatin .

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest in the S phase, as evidenced by flow cytometry analysis showing increased S-phase population upon treatment with compound 6n .

- Binding affinity studies suggest interactions with key enzymes involved in tumor progression.

Study on Quinazoline-Pyrimidine Derivatives

A comprehensive study focused on the synthesis and evaluation of quinazoline-pyrimidine hybrids demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. The presence of electron-withdrawing groups such as chlorine enhanced antiproliferative effects compared to unsubstituted derivatives .

Findings:

- Compounds with halogen substitutions exhibited improved activity.

- Structure-activity relationship (SAR) studies indicated that para-substituted derivatives were more effective than meta-substituted ones.

特性

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIHPCABEPSLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291941 | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-66-9 | |

| Record name | 67130-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。